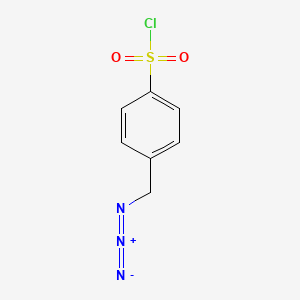

4-(Azidomethyl)benzenesulfonyl chloride

Description

4-(Azidomethyl)benzenesulfonyl chloride (CAS: 38500-12-8) is a sulfonyl chloride derivative featuring an azidomethyl (-CH₂N₃) substituent at the para position of the benzene ring. The azide group confers unique reactivity, enabling applications in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and bioconjugation . Sulfonyl chlorides are widely used as intermediates in organic synthesis due to their electrophilic sulfonyl group, which reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides, sulfonate esters, or other derivatives. The azidomethyl substituent distinguishes this compound from conventional benzenesulfonyl chlorides by introducing both steric and electronic modifications, enhancing its utility in polymer chemistry, drug discovery, and materials science.

Properties

IUPAC Name |

4-(azidomethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O2S/c8-14(12,13)7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOJMIQFKWBMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4-(Azidomethyl)benzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound, characterized by the presence of an azide group, is utilized in various synthetic applications and has been studied for its interactions with biological targets.

- Chemical Formula : C₇H₈ClN₃O₂S

- CAS Number : 1803592-83-7

- Molecular Weight : 217.67 g/mol

The presence of the azide group in this compound allows for unique reactivity patterns, particularly in click chemistry, which can be exploited for labeling and targeting biological molecules.

The biological activity of 4-(azidomethyl)benzenesulfonyl chloride is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The sulfonyl chloride moiety can undergo nucleophilic substitution reactions, leading to the formation of stable covalent bonds with amino acids that contain nucleophilic side chains, such as cysteine and lysine. This covalent modification can alter the function of target proteins, potentially leading to therapeutic effects or toxicity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-(azidomethyl)benzenesulfonyl chloride exhibit antimicrobial properties. For instance, related sulfonamide derivatives have been shown to possess significant activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 25 | Staphylococcus aureus |

| Compound B | 50 | Escherichia coli |

| Compound C | 100 | Pseudomonas aeruginosa |

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. Preliminary data suggest that while some derivatives show promising antimicrobial activity, they may also exhibit cytotoxic effects on human cell lines. The toxicity level varies depending on the concentration and exposure time.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| HepG2 | 15 |

| MCF-7 | 30 |

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized various sulfonamide derivatives, including compounds structurally related to 4-(azidomethyl)benzenesulfonyl chloride. These compounds were evaluated for their antimicrobial activity against several bacterial strains. The results indicated a strong correlation between structural modifications and biological activity, highlighting the potential of azide-containing sulfonyl chlorides as effective antimicrobial agents .

In Silico Studies

In silico modeling has been employed to predict the binding affinity of 4-(azidomethyl)benzenesulfonyl chloride with target proteins involved in bacterial metabolism. Molecular docking studies suggest that this compound can effectively bind to active sites of key enzymes, potentially inhibiting their function and leading to bacterial cell death .

Comparison with Similar Compounds

Structural and Functional Comparison

Research Findings and Case Studies

- Sulfonamide Synthesis: 4-(Acetylamino)benzenesulfonyl chloride reacts with amines under mild conditions (pH 9, room temperature) to yield sulfonamides, as shown in the synthesis of 3-[4-(acetamido)benzenesulfonamido]-1H-benzotriazole derivatives .

- Enzyme Inhibition : AEBSF’s mechanism involves sulfonyl fluoride reacting with serine proteases like trypsin, making it a critical tool in biochemical assays .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(Azidomethyl)benzenesulfonyl chloride typically begins with a halomethylbenzenesulfonyl chloride precursor, most commonly 4-bromomethylbenzenesulfonyl chloride. The key step is the nucleophilic substitution of the bromide with an azide ion to introduce the azidomethyl group.

- Starting materials: 4-bromomethylbenzenesulfonyl chloride or similar sulfonyl chlorides.

- Reaction: Halide-to-azide substitution.

- Conditions: Controlled temperature, inert atmosphere to avoid moisture and side reactions.

- Solvents: Often polar aprotic solvents suitable for azide substitution.

This approach leverages the electrophilicity of the benzylic bromide adjacent to the sulfonyl chloride group, allowing azide nucleophiles to displace the bromide efficiently.

Detailed Preparation Procedure

Step 1: Synthesis of 4-Bromomethylbenzenesulfonyl Chloride

- Typically prepared by bromination of 4-methylbenzenesulfonyl chloride.

- Bromination is conducted under controlled conditions to avoid over-bromination.

- Solvents such as carbon tetrachloride or chloroform may be used.

- Reaction temperature is maintained around 75-80 °C with stirring and sometimes light irradiation to facilitate the radical bromination.

Step 2: Azidation of 4-Bromomethylbenzenesulfonyl Chloride

- The bromomethyl derivative is treated with sodium azide or another azide source.

- The reaction proceeds via nucleophilic substitution (SN2) at the benzylic position.

- Typical solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.

- Reaction temperature is usually ambient to slightly elevated (20-60 °C).

- The reaction is performed under inert atmosphere (nitrogen or argon) to prevent hydrolysis of sulfonyl chloride.

- After completion, the product is isolated by extraction and purified by recrystallization or chromatography.

Alternative Sulfonyl Chloride Preparation Routes

While the azidation step is crucial, the preparation of the sulfonyl chloride moiety itself can be achieved by sulfonation of benzene derivatives followed by chlorination:

- Sulfonation: Benzene is sulfonated using chlorosulfonic acid under controlled temperature (<60 °C) to yield benzenesulfonyl chloride intermediates.

- Hydrolysis and Neutralization: Excess chlorosulfonic acid is hydrolyzed with water, followed by neutralization with caustic soda to remove acidic impurities.

- Rectification: The organic layer containing benzenesulfonyl chloride is purified by vacuum distillation at ~150 °C under reduced pressure (-0.098 MPa).

- By-product: Diphenyl sulfone is often obtained as a residue during purification.

This method provides high-purity benzenesulfonyl chloride starting materials, which can then be functionalized further to introduce the azidomethyl group.

Reaction Parameters and Optimization

Mechanistic Insights

The azidation step proceeds via an SN2 mechanism where the azide ion attacks the benzylic carbon bearing the bromide, displacing it and forming the azidomethyl group. The sulfonyl chloride group remains intact due to its stability under these conditions but requires exclusion of moisture to prevent hydrolysis.

Kinetic studies using NMR and mass spectrometry have shown that reaction rates depend on solvent polarity, temperature, and azide concentration. Electron-donating substituents on the benzene ring can enhance reactivity, while electron-withdrawing groups may slow the substitution.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The choice of solvent and temperature critically affects yield and purity.

- Maintaining anhydrous conditions is essential to prevent sulfonyl chloride hydrolysis.

- The azide substitution is generally high yielding (>80%) when optimized.

- The sulfonyl chloride functionality allows further derivatization, making this compound a versatile intermediate.

- Safety precautions are necessary due to the potential explosiveness of organic azides and the toxicity of sulfonyl chlorides.

Q & A

Q. What are the standard synthesis methods for 4-(Azidomethyl)benzenesulfonyl chloride?

The compound is typically synthesized via chlorosulfonation of a precursor (e.g., 4-(azidomethyl)benzenesulfonic acid) using reagents like chlorosulfonic acid or thionyl chloride. A key step involves maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. For example, similar sulfonyl chlorides (e.g., 4-acetamidobenzenesulfonyl chloride) are prepared by reacting acetamide derivatives with chlorosulfonic acid at 0–5°C, followed by quenching in ice water . The azidomethyl group can be introduced via nucleophilic substitution of a bromomethyl precursor using sodium azide in a polar aprotic solvent (e.g., DMF) .

Q. What safety precautions are critical when handling this compound?

- Azide hazards : The azidomethyl group poses explosion risks under mechanical shock, heat, or light. Work with small quantities and avoid metal spatulas.

- Sulfonyl chloride reactivity : Corrosive and moisture-sensitive. Use gloves, goggles, and a fume hood. Store under inert gas (argon) at –20°C to prevent decomposition .

- Waste disposal : Collect azide-containing waste separately and treat with nitrous acid or ceric ammonium nitrate to degrade the azide group before disposal .

Q. How is 4-(Azidomethyl)benzenesulfonyl chloride utilized in sulfonamide formation?

The sulfonyl chloride group reacts with amines to form sulfonamides. A standard protocol involves:

- Dissolving the compound in dry dichloromethane (DCM) under nitrogen.

- Adding the amine (1.2 eq) dropwise at 0°C.

- Stirring for 4–6 hours at room temperature.

- Quenching with ice water and extracting the product. Yields depend on amine nucleophilicity; sterically hindered amines may require elevated temperatures (40–60°C) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of 4-(Azidomethyl)benzenesulfonyl chloride?

Stability studies on analogous sulfonyl chlorides reveal:

- Polar aprotic solvents (e.g., DMF, DMSO) : Accelerate decomposition via solvolysis. Use anhydrous DCM or THF for reactions.

- Temperature : Storage at –20°C under argon extends shelf life (>6 months). Above 25°C, rapid hydrolysis occurs, generating sulfonic acid and HCl .

- Light exposure : UV light degrades the azide group. Use amber glassware and conduct reactions in dark conditions .

| Stability Parameter | Optimal Condition | Risk Condition |

|---|---|---|

| Temperature | –20°C | >25°C |

| Solvent | Anhydrous DCM | DMSO/H₂O |

| Light | Dark | UV exposure |

Q. What mechanistic insights govern its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

The azidomethyl group enables "click chemistry" with terminal alkynes. Key considerations:

- Catalyst system : Use Cu(I) (e.g., CuBr) with a ligand (e.g., TBTA) to enhance reaction rate and regioselectivity.

- Solvent : Tert-butanol/water mixtures improve solubility and reduce side reactions.

- Kinetics : Second-order dependence on Cu(I) concentration; monitor via HPLC to optimize catalyst loading .

Q. How to resolve contradictions in reported reaction yields for sulfonamide derivatives?

Discrepancies often arise from:

- Amine basicity : Weakly basic amines (e.g., anilines) require activation with DMAP or excess base (e.g., Et₃N).

- Side reactions : Competing hydrolysis of the sulfonyl chloride group can be mitigated by molecular sieves (3Å) to scavenge water .

- Analytical methods : Use ¹H NMR to detect unreacted starting material or LC-MS to identify byproducts (e.g., sulfonic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.